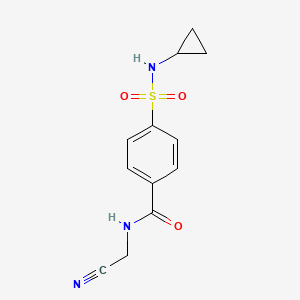

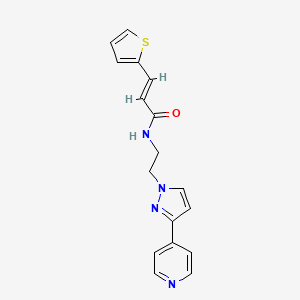

![molecular formula C11H11N3O3S B2718244 5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034487-69-7](/img/structure/B2718244.png)

5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine is a heterocyclic organic compound that is often described as a benzene ring with one CH group replaced by a nitrogen atom . It is an important part of many biological and industrially significant compounds, offering a wide array of uses .

Synthesis Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The initial pyridine scaffold was isolated from picoline by Anderson in 1846 . Later, Wilhelm Korner (1869) and James Dewar (1871) discovered the structure of pyridine .Molecular Structure Analysis

In the bonding picture of pyridine, the five carbons and single nitrogen are all sp2 hybridized. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis

The nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .Physical And Chemical Properties Analysis

Pyridine is a colorless, flammable liquid that has a distinctive, unpleasant fish-like odor. Pyridine is miscible with water and most organic solvents, which contributes to its wide-ranging utility in industrial processes .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has focused on developing new synthetic routes and characterizing the chemical properties of compounds related to 5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. For instance, studies have described the synthesis of various pyridine derivatives through methods such as regioselective cycloaddition, providing valuable scaffolds for further chemical modifications (Rüffer & Breitmaier, 1989). Additionally, the development of organocatalytic processes and the exploration of continuous-flow conditions for environmental sustainability have been noted in the context of related pyridine and tetrazole derivatives (Bortolini et al., 2012).

Biological Applications

Novel series of pyridine derivatives, including those with structures similar to 5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, have been synthesized and evaluated for their antifungal activities, showing promise against various pathogens (Sangshetti et al., 2014). Such compounds have been identified as potential leads for further optimization in the development of new antifungal agents.

Antimicrobial and Anticancer Potential

Research into novel pyridone and isoxazole derivatives has revealed significant antimicrobial and anticancer activities. These studies involve the synthesis and evaluation of compounds for their potential to inhibit the growth of harmful bacteria and cancer cells, highlighting the therapeutic potential of such molecules (Elgemeie et al., 2017). Furthermore, the exploration of new 1,2,4-triazoles and related compounds starting from isonicotinic acid hydrazide underscores the diversity of biological activities these compounds may possess, including antimicrobial properties (Bayrak et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

Propriétés

IUPAC Name |

5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c15-18(16,10-2-1-4-12-7-10)14-5-3-11-9(8-14)6-13-17-11/h1-2,4,6-7H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXMFJUVWAETML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

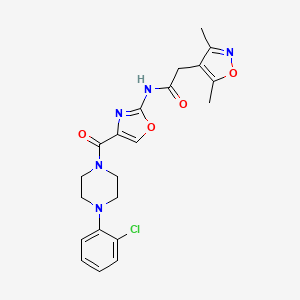

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)

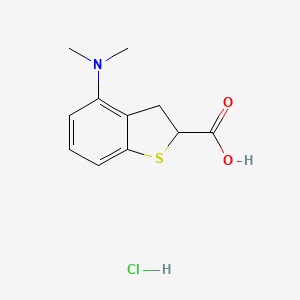

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2718173.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718174.png)

![1-Cyclopentyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2718175.png)

![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)